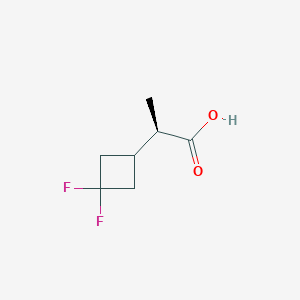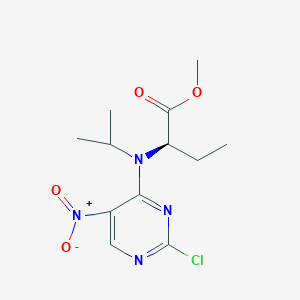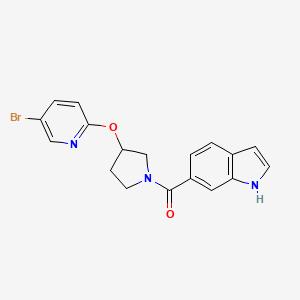
(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone" is an intriguing chemical entity that has garnered attention in various scientific disciplines. This molecule features a complex structure, combining elements from pyridine, pyrrolidine, and indole frameworks, indicative of its potential for a wide range of chemical reactivities and biological activities.
Applications De Recherche Scientifique
This compound finds applications across several scientific fields:
Chemistry: : Used as a building block in the synthesis of complex molecules, enabling the exploration of new reaction pathways and mechanisms.
Biology: : Potential use as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: : Investigated for its therapeutic potential, possibly serving as a lead compound in drug development targeting specific biological pathways.
Industry: : Could be utilized in the development of advanced materials, such as polymers with specific electronic or photonic properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone can be achieved through multi-step organic synthesis. The process typically begins with the bromination of pyridine to introduce a bromine atom at the 5th position. This bromopyridine derivative is then subjected to nucleophilic substitution reactions with an appropriate pyrrolidine-based nucleophile. The indole ring is often introduced via coupling reactions such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, providing the final indole-containing structure.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Catalysts and solvents would be chosen to minimize cost and environmental impact, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties, to form oxidized derivatives.
Reduction: : Reduction reactions may target the carbonyl group, potentially yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution reagents: : Nucleophiles like amines, thiols.
Major Products Formed
The major products depend on the specific reactions. Oxidation typically yields N-oxide derivatives, reduction gives alcohols, and substitution reactions yield a wide array of functionalized pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-((5-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
(3-((5-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
(3-((5-iodopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone
Uniqueness
The presence of the bromine atom in (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone distinguishes it from its halogenated counterparts. Bromine's size and electronic properties influence the compound's reactivity and interactions, making it uniquely suited for certain chemical transformations and biological activities.
That's a lot of chemistry for one day! But it's a fascinating compound with a world of possibilities. What's next on our exploration list?
Propriétés
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-14-3-4-17(21-10-14)24-15-6-8-22(11-15)18(23)13-2-1-12-5-7-20-16(12)9-13/h1-5,7,9-10,15,20H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWUUEVBOMUPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
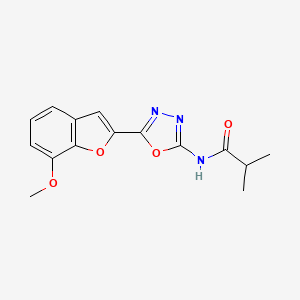
![4-Chloro-2-{[(2-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2512897.png)
![8-(4-butoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2512898.png)

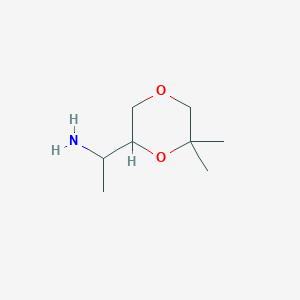
![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2512905.png)
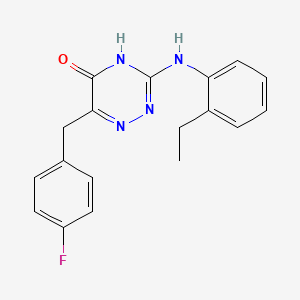
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)
![6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2512912.png)

![N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2512915.png)
